molecular formula C20H18ClFN2O2S B2644240 5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide CAS No. 946250-76-6

5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide

Cat. No. B2644240
CAS RN: 946250-76-6
M. Wt: 404.88
InChI Key: OSEOFIDOBYHFCF-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide is a chemical compound with the molecular formula C15H13ClFNO2 and a molecular weight of 293.72 . It is a complex organic compound that may have potential applications in various fields .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzamide core may undergo reactions typical of amides, such as hydrolysis or condensation. The chloro and fluoro substituents may be susceptible to nucleophilic aromatic substitution reactions. The thiazole ring could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

This compound is predicted to have a boiling point of 423.4±45.0 °C and a density of 1.273±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 13.54±0.46, suggesting it may exist predominantly in the neutral form at physiological pH .

Scientific Research Applications

Benzodiazepine Receptor Agonists

  • Compounds similar to 5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide have been designed and synthesized as benzodiazepine receptor agonists. These derivatives have shown anticonvulsant activity in studies, with some inducing significant sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).

EGFR Inhibitors in Cancer Research

  • Benzimidazole derivatives bearing 1,2,4-triazole, structurally similar to the compound , have been studied for their anti-cancer properties. These compounds have shown potential as EGFR (Epidermal Growth Factor Receptor) inhibitors, which is significant in cancer treatment (Karayel, 2021).

Photodegradation Studies

  • Research on thiazole-containing compounds, closely related to the compound , has investigated their photodegradation behavior. Such studies are crucial in understanding the stability and shelf life of pharmaceutical compounds (Wu et al., 2007).

Antimicrobial Properties

  • Thiazole derivatives incorporating a benzamide group have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against various bacterial and fungal infections, which highlights their potential in developing new antimicrobial agents (Desai et al., 2013).

Corrosion Inhibition

  • Some benzamidine derivatives containing methoxy-substituted phenylthienyl structures, similar to the compound , have been studied for their corrosion inhibition properties. These compounds have shown high efficiency in protecting carbon steel against corrosion in acidic environments (Fouda et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Its biological activity would likely depend on its ability to interact with specific target molecules in the body. For example, similar compounds have been found to inhibit certain metabolic enzymes .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with any chemical compound, appropriate precautions should be taken when handling to avoid exposure and potential harm .

properties

IUPAC Name

5-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2S/c1-12-18(27-20(24-12)13-4-3-5-15(22)10-13)8-9-23-19(25)16-11-14(21)6-7-17(16)26-2/h3-7,10-11H,8-9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEOFIDOBYHFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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